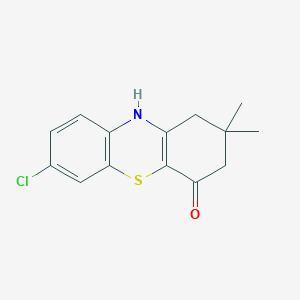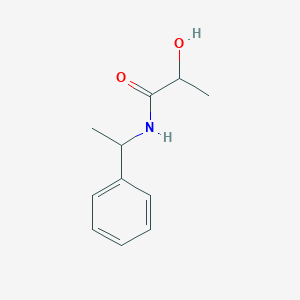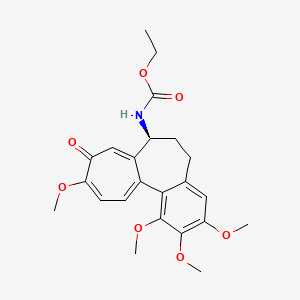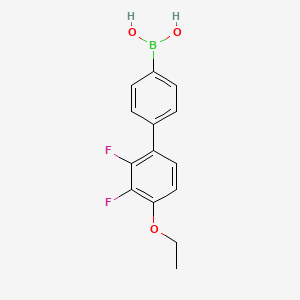
2,3,3,6-Tetramethyl-5-methylideneheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,6-Tetramethyl-5-methylideneheptane is an organic compound with the molecular formula C11H22 It is a branched alkane with a unique structure that includes multiple methyl groups and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,6-Tetramethyl-5-methylideneheptane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of a precursor compound, such as 2,3,3,6-Tetramethyl-5-heptene, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where the precursor compounds are subjected to hydrogenation in continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogen gas and efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,6-Tetramethyl-5-methylideneheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to fully saturate the double bond, converting it to 2,3,3,6-Tetramethylheptane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Cl2, Br2, UV light
Major Products Formed
Oxidation: Alcohols, ketones
Reduction: 2,3,3,6-Tetramethylheptane
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2,3,3,6-Tetramethyl-5-methylideneheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of branching and methylation on the reactivity and stability of alkanes and alkenes.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceuticals and bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 2,3,3,6-Tetramethyl-5-methylideneheptane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and methyl groups influence the formation of reactive intermediates, leading to the production of alcohols or ketones. The molecular targets and pathways involved in these reactions are typically related to the compound’s ability to donate or accept electrons, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylheptane: A fully saturated analog without the double bond.
2,3,3,6-Tetramethylheptane: Similar structure but lacks the double bond.
2,2,6,6-Tetramethyl-3,5-heptanedione: Contains additional functional groups (carbonyl groups) and is used in different applications.
Uniqueness
2,3,3,6-Tetramethyl-5-methylideneheptane is unique due to its combination of multiple methyl groups and a double bond, which imparts distinct chemical properties. This structure allows for a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62816-29-9 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
2,3,3,6-tetramethyl-5-methylideneheptane |
InChI |
InChI=1S/C12H24/c1-9(2)11(5)8-12(6,7)10(3)4/h9-10H,5,8H2,1-4,6-7H3 |
Clave InChI |
ZXFXHCFQYSJNLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C)CC(C)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![(1S,5R)-8-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B14149924.png)


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)


![3-[[1-(3-Hydroxypropylamino)-2-nitroethenyl]amino]propan-1-ol](/img/structure/B14149958.png)



![5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B14149987.png)
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-1-carboxylate](/img/structure/B14149991.png)
